2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione
Overview
Description
2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of a bromine atom, two ethoxy groups, and a benzylidene moiety attached to an indene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione
- 2-(3-bromo-4,5-dimethoxybenzylidene)-malononitrile
- 2-bromo-4,5-dimethoxybenzonitrile
Uniqueness
2-(3-bromo-4,5-diethoxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with methoxy groups, the ethoxy groups may provide different steric and electronic effects, potentially leading to distinct properties and applications.
Properties
IUPAC Name |
2-[(3-bromo-4,5-diethoxyphenyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO4/c1-3-24-17-11-12(10-16(21)20(17)25-4-2)9-15-18(22)13-7-5-6-8-14(13)19(15)23/h5-11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKKGWHMNJIOTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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